molecular formula C30H52O26 B1267705 Amylopectin CAS No. 9037-22-3

Amylopectin

Cat. No.: B1267705
CAS No.: 9037-22-3
M. Wt: 828.7 g/mol
InChI Key: WMGFVAGNIYUEEP-WUYNJSITSA-N
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Mechanism of Action

Target of Action

Amylopectin, a highly branched polymer of α-glucose units found in plants, is one of the two components of starch . The primary targets of this compound are the enzymes that assist in breaking it down, such as amylase . These enzymes initiate the hydrolysis of starch, releasing glucose subunits for energy .

Mode of Action

This compound interacts with its target enzymes by presenting α (1→4)-linked and α (1→6)-branched glucose units . These enzymes attach to the end points of the soluble molecule, facilitating quick degradation . The structure of this compound, which includes a straight/linear chain along with a number of side chains that may be branched further, allows for this rapid breakdown .

Biochemical Pathways

This compound is synthesized by multiple subunits or isoforms of four classes of enzymes: ADPglucose pyrophosphorylase, soluble starch synthase (SS), starch branching enzyme (BE), and starch debranching enzyme (DBE) . These enzymes work together to convert large amounts of photosynthetic products to form the organized cluster structure of insoluble this compound, storing them as starch granules in amyloplasts .

Pharmacokinetics

It is known that this compound is insoluble in water , which may impact its absorption and distribution in the body.

Result of Action

The breakdown of this compound by enzymes like amylase results in the release of glucose subunits . These glucose subunits can then be used by the body for energy. The highly branched structure of this compound allows for quick degradation, providing a rapid energy source .

Action Environment

The properties of this compound-based films can be influenced by many factors, including types of starch, temperature and time during film formation, plasticizers, co-biopolymers, and storage conditions . These factors can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Amylopectin is involved in several biochemical reactions, primarily related to its role in energy storage and release. The breakdown of this compound is initiated by the enzyme amylase, which hydrolyzes the α-1,4-glycosidic bonds to release glucose units . Additionally, starch branching enzymes (BEs) and starch debranching enzymes (DBEs) play significant roles in the synthesis and modification of this compound . These enzymes ensure the proper branching and structure of this compound, which is essential for its solubility and digestibility .

Cellular Effects

This compound influences various cellular processes, particularly in plant cells where it is stored in amyloplasts . In animal cells, the digestion of this compound leads to the release of glucose, which is then utilized in cellular respiration to produce ATP . This process impacts cellular metabolism and energy production. Additionally, this compound’s role in regulating blood glucose levels can influence cell signaling pathways related to insulin response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with specific enzymes. The synthesis of this compound involves the action of ADP-glucose pyrophosphorylase (AGPase), soluble starch synthase (SS), and branching enzymes (BEs) . These enzymes facilitate the addition of glucose units and the formation of branching points, resulting in the highly branched structure of this compound . The degradation of this compound is mediated by amylase, which cleaves the α-1,4-glycosidic bonds, and debranching enzymes, which target the α-1,6-glycosidic bonds .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can vary over time. Studies have shown that this compound is relatively stable under standard conditions but can undergo retrogradation, a process where the starch molecules partially recrystallize, leading to changes in texture and solubility . Long-term studies have indicated that this compound can influence cellular function by providing a sustained release of glucose, which is essential for prolonged energy supply .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At moderate doses, this compound serves as an efficient source of glucose, supporting normal metabolic functions . At high doses, there may be adverse effects such as hyperglycemia and insulin resistance . Studies have also shown that the structure and crystallinity of this compound can influence its digestion kinetics and overall impact on animal health .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to carbohydrate metabolism. The synthesis of this compound involves the conversion of glucose-1-phosphate to ADP-glucose by AGPase, followed by the addition of glucose units to the growing polysaccharide chain by SS and BEs . The degradation of this compound involves its hydrolysis by amylase and debranching enzymes, releasing glucose units that enter glycolysis and the citric acid cycle for energy production .

Transport and Distribution

Within cells, this compound is transported and stored in specialized organelles called amyloplasts . In animal cells, the glucose derived from this compound digestion is transported via glucose transporters to various tissues where it is utilized for energy . The distribution of this compound within plant tissues is crucial for its role in energy storage and mobilization .

Subcellular Localization

This compound is primarily localized in the amyloplasts of plant cells, where it is synthesized and stored . The subcellular localization of this compound is essential for its function in energy storage, as it allows for the efficient accumulation and mobilization of glucose units . In animal cells, the glucose derived from this compound is distributed throughout the cytoplasm and mitochondria, where it is utilized in metabolic processes .

Comparison with Similar Compounds

Amylopectin is often compared to amylose, another component of starch. While both are polysaccharides composed of glucose units, they differ significantly in structure and properties:

Other similar compounds include glycogen, which is a highly branched polysaccharide found in animals. Glycogen is structurally similar to this compound but has more frequent branching, making it more compact and rapidly mobilized for energy .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(2R,3S,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGFVAGNIYUEEP-WUYNJSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amylopectin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003255
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

9037-22-3
Record name Amylopectin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14927
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amylopectin
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amylopectin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Amylopectin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003255
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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